

# Mass Spectrum of 2-Methyl-1-nitronaphthalene: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-1-nitronaphthalene

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This technical guide provides a comprehensive overview of the mass spectrum of **2-Methyl-1-nitronaphthalene**, a nitroaromatic compound of interest in various fields of chemical research. This document details the fragmentation pattern observed under electron ionization (EI), presents a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes the key processes involved.

## Mass Spectrum Analysis

The mass spectrum of **2-Methyl-1-nitronaphthalene** is characterized by a distinct fragmentation pattern that provides valuable structural information. The electron ionization (EI) mass spectrum is publicly available through the National Institute of Standards and Technology (NIST) database.<sup>[1]</sup>

## Data Presentation

The quantitative data from the mass spectrum of **2-Methyl-1-nitronaphthalene** is summarized in the table below. The mass-to-charge ratios ( $m/z$ ) of the most significant ions and their relative intensities are presented. The molecular ion  $[M]^+$  is observed at  $m/z$  187, corresponding to the molecular weight of the compound (187.19 g/mol).<sup>[1][2]</sup> The base peak, the most abundant ion, is observed at  $m/z$  141.

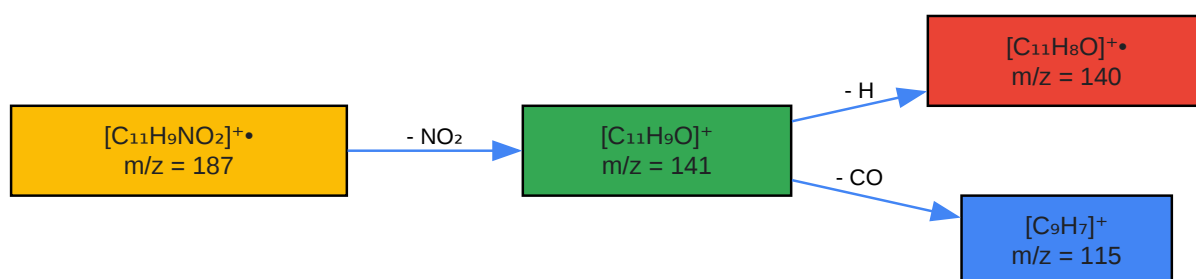
m/z	Relative Intensity (%)	Proposed Fragment
187	~60	[C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub> ] <sup>+</sup> • (Molecular Ion)
141	100	[C <sub>11</sub> H <sub>9</sub> O] <sup>+</sup>
140	~85	[C <sub>11</sub> H <sub>8</sub> O] <sup>+</sup> •
115	~70	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>

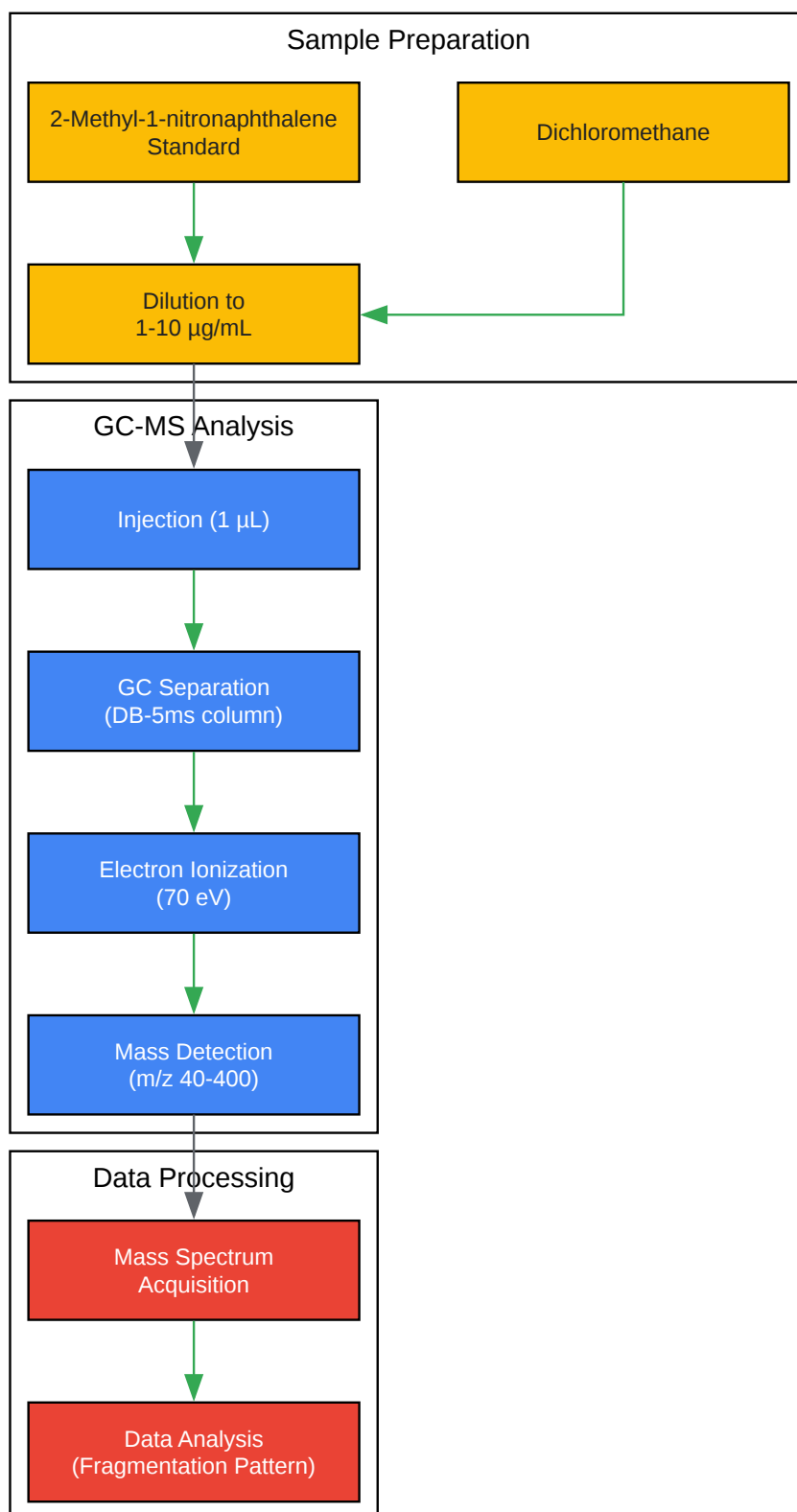
## Fragmentation Pathway

The fragmentation of **2-Methyl-1-nitronaphthalene** under electron ionization follows a logical pathway characteristic of nitroaromatic compounds. The primary fragmentation event is the loss of the nitro group (NO<sub>2</sub>), followed by subsequent rearrangements and losses of neutral molecules.

The proposed fragmentation pathway is as follows:

- **Molecular Ion Formation:** The molecule is ionized by the electron beam, forming the molecular ion [C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub>]<sup>+</sup>• at m/z 187.
- **Loss of Nitric Oxide:** The molecular ion can undergo rearrangement and lose a nitric oxide radical (•NO), resulting in the ion at m/z 157 (not a major observed peak but a possible intermediate).
- **Formation of the Base Peak:** A more favorable fragmentation pathway involves the loss of a nitro radical (•NO<sub>2</sub>) from the molecular ion, leading to the formation of the [C<sub>11</sub>H<sub>9</sub>]<sup>+</sup> ion. However, the observed base peak at m/z 141 suggests a rearrangement occurs, likely forming a more stable oxonium ion, [C<sub>11</sub>H<sub>9</sub>O]<sup>+</sup>. This is a common fragmentation pattern for ortho-substituted nitro compounds.
- **Formation of m/z 140:** The ion at m/z 141 can then lose a hydrogen atom to form the ion at m/z 140, [C<sub>11</sub>H<sub>8</sub>O]<sup>+</sup>•.
- **Formation of m/z 115:** The ion at m/z 141 can undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the indenyl cation [C<sub>9</sub>H<sub>7</sub>]<sup>+</sup> at m/z 115.





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## References

- 1. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 2. 2-Methyl-1-nitronaphthalene | C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub> | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrum of 2-Methyl-1-nitronaphthalene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767378#mass-spectrum-of-2-methyl-1-nitronaphthalene]

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

